N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 6-methylbenzo[d]thiazole-2-amine with 3-morpholinopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent in preclinical studies.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory properties. The compound may also interfere with microbial cell walls or DNA synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(3-morpholinopropyl)-2-phenylacetamide
N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide
Uniqueness: N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride stands out due to its unique structural features, which contribute to its enhanced biological activity and stability compared to similar compounds.
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, also known by its CAS number 1216621-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H28ClN3O2S with a molecular weight of 446.0 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer activity through various mechanisms:
-
Induction of Apoptosis : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it activates procaspase-3, leading to increased caspase-3 activity, which is crucial for the apoptotic pathway. For instance, compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide showed significant activation of procaspase-3 in U937 cells, with IC50 values indicating potent anticancer effects (5.2 μM and 6.6 μM) .
Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 - Selectivity Against Cancer Cell Lines : The compound exhibits selectivity against various cancer cell lines, particularly those overexpressing procaspase-3. In comparative studies with other benzothiazole derivatives, it was found that the presence of the benzothiazole ring enhances anticancer activity significantly compared to simpler aromatic structures .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth. For example, derivatives similar to this compound have shown strong inhibition against E. coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzothiazole and morpholinopropyl moieties can significantly impact biological activity:
- Benzothiazole Moiety : The presence of electron-withdrawing groups on the benzothiazole ring enhances the compound's ability to interact with biological targets.
- Morpholinopropyl Group : This group contributes to the lipophilicity and overall stability of the compound in biological systems, facilitating better cell membrane penetration .
Case Studies
Several case studies have illustrated the practical applications of this compound in cancer therapy:
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-18-8-9-20-21(16-18)29-23(24-20)26(11-5-10-25-12-14-28-15-13-25)22(27)17-19-6-3-2-4-7-19;/h2-4,6-9,16H,5,10-15,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHGYOZIGVQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.